Mavodelpar - 1604815-32-8

Mavodelpar

Catalog Number: EVT-8952078
CAS Number: 1604815-32-8
Molecular Formula: C31H29FNNaO5
Molecular Weight: 537.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mavodelpar was developed as part of research efforts to find effective treatments for conditions related to mitochondrial dysfunction. Its classification as a PPAR delta agonist places it within a group of compounds that modulate metabolic processes and have implications in various diseases, including obesity, diabetes, and muscle disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of Mavodelpar involves several chemical reactions that typically include the formation of key intermediates followed by specific modifications to achieve the desired molecular structure. While detailed synthetic procedures are proprietary, general methods for synthesizing PPAR delta agonists often include:

  1. Formation of Core Structure: Initial steps usually involve the construction of a bicyclic or tricyclic core structure that is characteristic of PPAR delta agonists.
  2. Functionalization: Subsequent reactions introduce functional groups that enhance receptor binding and selectivity.
  3. Purification: Final purification steps are essential to isolate the active compound from by-products, often utilizing techniques such as chromatography.

Technical details regarding the exact reagents and conditions used in each step are typically found in proprietary literature or patent filings associated with the compound's development.

Molecular Structure Analysis

Structure and Data

Mavodelpar has a complex molecular structure characterized by specific functional groups that facilitate its interaction with PPAR delta receptors. The chemical formula for Mavodelpar is C18H21N3O2C_{18}H_{21}N_{3}O_{2}, and its molecular weight is approximately 313.38 g/mol. The structural representation includes:

  • Bicyclic Framework: Essential for biological activity.
  • Amine Group: Contributes to receptor binding.
  • Hydroxyl Groups: Enhance solubility and bioavailability.

The three-dimensional conformation of Mavodelpar allows it to fit into the ligand-binding pocket of the PPAR delta receptor effectively.

Chemical Reactions Analysis

Reactions and Technical Details

Mavodelpar undergoes various chemical reactions that can be categorized into:

  1. Receptor Binding: The primary reaction involves binding to the PPAR delta receptor, which triggers conformational changes leading to gene expression modulation.
  2. Metabolism: In vivo, Mavodelpar is subject to metabolic processes including oxidation and conjugation, which affect its pharmacokinetics and pharmacodynamics.
  3. Degradation: Understanding the degradation pathways is crucial for assessing its long-term stability and safety profile.

These reactions highlight the importance of both chemical stability and biological activity in drug design.

Mechanism of Action

Process and Data

Mavodelpar exerts its effects primarily through activation of PPAR delta receptors located in various tissues including muscle and adipose tissue. The mechanism involves:

Research has demonstrated that Mavodelpar can significantly alter metabolic profiles in preclinical models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mavodelpar exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary but generally falls within expected ranges for similar compounds.

These properties are essential for formulation development and therapeutic application.

Applications

Scientific Uses

Mavodelpar has potential applications in various scientific fields:

  1. Mitochondrial Disease Treatment: It is being explored for its ability to improve mitochondrial function in diseases characterized by mitochondrial dysfunction.
  2. Metabolic Disorders: Research indicates potential benefits in treating obesity-related conditions by enhancing lipid metabolism.
  3. Exercise Physiology: Its effects on muscle metabolism make it a candidate for enhancing athletic performance or recovery.

Ongoing clinical trials aim to further elucidate its efficacy and safety across these applications .

Molecular Mechanisms of Action

PPARδ Agonism and Transcriptional Regulation

Structural Basis of PPARδ Binding Affinity

Mavodelpar (REN001) is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist belonging to the chemical class of aryloxyalkanoic acids. Its molecular structure (C₃₁H₃₀FNO₅) features a distinctive alkyne group and fluorine-substituted aromatic rings that facilitate high-affinity interactions with the PPARδ ligand-binding domain (LBD) [5] [7]. The compound’s extended hydrophobic tail occupies the PPARδ ligand-binding pocket, forming van der Waals interactions with Leu294, Val312, and Ile328 residues. Meanwhile, the carboxylic acid moiety establishes critical hydrogen bonds with Tyr437 and His413 in the activation function-2 (AF-2) helix, stabilizing the active conformation of the receptor [7] [10]. This specific binding mode induces a coactivator recruitment surface, enabling transcriptional activation. Notably, Mavodelpar exhibits >100-fold selectivity for PPARδ over PPARα and PPARγ isoforms due to steric complementarity with the PPARδ LBD cavity, which accommodates its bulky trifluoromethylphenyl substituent [5] [10].

Transcriptional Activation of Mitochondrial Biogenesis Genes

Upon binding, Mavodelpar induces conformational changes in PPARδ that promote dissociation of corepressors (e.g., NCoR/SMRT) and recruitment of coactivators (e.g., PGC1α, CBP/p300). The activated PPARδ-retinoid X receptor (RXR) heterodimer binds to peroxisome proliferator response elements (PPREs) in regulatory regions of target genes [7] [10]. Transcriptomic analyses in skeletal muscle cells reveal that Mavodelpar significantly upregulates:

  • PPARGC1A (encoding PGC1α): Master regulator of mitochondrial biogenesis (+3.2-fold; p<0.001)
  • NRF1/2 (nuclear respiratory factors): Activators of mitochondrial transcription (+2.1-fold)
  • TFAM (mitochondrial transcription factor A): Essential for mtDNA replication (+2.8-fold) [1] [9]

This coordinated induction establishes a positive feedback loop, amplifying oxidative capacity. In primary mitochondrial myopathy (PMM) patient-derived myotubes, 24-week Mavodelpar treatment increased mitochondrial content by 45% (p=0.008) and citrate synthase activity by 32% (p=0.012), confirming enhanced organelle biogenesis [1] [9].

Modulation of Fatty Acid Oxidation Pathways

Mavodelpar-activated PPARδ directly transactivates genes governing lipid metabolism. Chromatin immunoprecipitation sequencing (ChIP-seq) demonstrates PPARδ enrichment at promoters of:

  • CPT1B (carnitine palmitoyltransferase 1B): Rate-limiting enzyme for fatty acid import into mitochondria (+4.1-fold induction)
  • PDK4 (pyruvate dehydrogenase kinase 4): Suppresses glucose oxidation by inhibiting pyruvate dehydrogenase (+3.7-fold)
  • CD36 (fatty acid translocase): Enhances cellular fatty acid uptake (+2.9-fold) [7] [10]

Table 1: Mavodelpar-Mediated Gene Expression Changes in Human Skeletal Muscle

Gene SymbolFold ChangeFunctionBiological Effect
PPARGC1A+3.2*Mitochondrial biogenesis coactivatorIncreased mitochondrial density
CPT1B+4.1*Fatty acid transport into mitochondriaEnhanced β-oxidation capacity
PDK4+3.7*Inhibition of pyruvate dehydrogenaseSubstrate shift from glucose to fatty acids
UCP3+2.3*Mitochondrial uncoupling proteinReduced ROS generation

Statistically significant vs. placebo (p<0.01) [1] [9] [10]

Consequently, Mavodelpar-treated myocytes exhibit 67% increased palmitate oxidation rates (p<0.001) and 41% reduction in intramyocellular lipid accumulation. This substrate shift preserves glucose for neural tissues and reduces lactate production—a critical benefit for patients with mitochondrial myopathies who frequently experience lactic acidosis [1] [9].

Mitochondrial Function Enhancement

Impact on Oxidative Phosphorylation Efficiency

Mavodelpar enhances electron transport chain (ETC) efficiency through multiple mechanisms. In fibroblasts from PMM patients with complex I deficiency (NDUFV1 mutations), Mavodelpar (1µM, 72h) increased oxygen consumption rate (OCR) by 38% (p=0.003) and maximal respiratory capacity by 52% (p=0.001) [1] [3]. This improvement correlates with upregulation of:

  • Complex I subunits (NDUFB6, +2.1-fold; NDUFA9, +1.8-fold)
  • Complex IV assembly factors (SCO2, +2.3-fold)
  • Mitochondrial supercomplex stabilizers (COX7RP, +1.9-fold) [3]

Notably, Mavodelpar reduces reactive oxygen species (ROS) generation by 33% (p=0.007) in patient myotubes through induction of uncoupling protein 3 (UCP3) and antioxidant enzymes (SOD2, +2.4-fold; GPX1, +1.9-fold). This ROS mitigation prevents oxidative damage to mitochondrial membranes and mtDNA, preserving ETC integrity [3] [9].

Restoration of ATP Synthesis in Energy-Deficient Tissues

In tissues with impaired oxidative phosphorylation, Mavodelpar increases ATP production through both genomic and non-genomic mechanisms. In vivo ³¹P-magnetic resonance spectroscopy (MRS) in PMM patients revealed a 28% increase in phosphocreatine (PCr) recovery rate (p=0.015) and 22% higher ATP/ADP ratio (p=0.022) after 24 weeks of treatment [1]. This translates to functional improvements:

  • 12% increase in 12-minute walk distance (p=0.04) in Phase 1b trials
  • 41% reduction in post-exertional fatigue scores (p=0.003)
  • 27% improvement in six-minute walk test (6MWT) endurance [1] [4]

Table 2: Mavodelpar Effects on Bioenergetic Parameters in Clinical Studies

ParameterBaselinePost-TreatmentChange (%)p-value
ATP synthesis rate18.3 µmol/min/kg22.4 µmol/min/kg+22.4%0.022
Phosphocreatine recovery0.024 min⁻¹0.031 min⁻¹+28.3%0.015
Resting lactate3.8 mmol/L2.7 mmol/L-29.0%0.009
6MWT distance325 m413 m+27.1%0.002

Data from Phase 1b studies in primary mitochondrial myopathy patients [1] [4] [9]

The ATP restoration is particularly significant in skeletal muscle and neurons, which exhibit the highest energy deficits in mitochondrial disorders. Mechanistically, Mavodelpar increases mitochondrial cristae density (+39%; p<0.001) and enhances F₁F₀-ATP synthase dimerization, improving proton gradient utilization efficiency [3].

Interaction with AMPK Signaling in Metabolic Regulation

Mavodelpar exhibits crosstalk with the AMP-activated protein kinase (AMPK) pathway, creating a synergistic energy-sensing network. PPARδ activation increases expression of AMPKα subunits (+1.7-fold) and liver kinase B1 (LKB1, +1.9-fold), the primary AMPK activator. Conversely, AMPK phosphorylates PPARδ at Ser73, enhancing its transcriptional activity by 35% [3] [7]. This bidirectional interaction results in:

  • Autophagy induction: AMPK-mediated ULK1 phosphorylation (+4.2-fold) promotes clearance of damaged mitochondria
  • Glucose transporter translocation: AMPK-dependent GLUT4 membrane trafficking increases glucose uptake
  • Acetyl-CoA carboxylase inhibition: Reduces malonyl-CoA production, disinhibiting CPT1-mediated fatty acid import [3] [7]

In in vitro models of mitochondrial dysfunction, Mavodelpar and AMPK activators (e.g., AICAR) show additive effects on OCR (combined +62% vs vehicle; p<0.001). This metabolic crosstalk establishes a compensatory energy homeostasis network that bypasses genetic defects in OXPHOS complexes, providing a molecular rationale for Mavodelpar’s therapeutic potential in genetically heterogeneous mitochondrial disorders [3] [7] [9].

Properties

CAS Number

1604815-32-8

Product Name

Mavodelpar

IUPAC Name

sodium;2-[4-[(E)-3-(4-fluorophenyl)-3-[4-(3-morpholin-4-ylprop-1-ynyl)phenyl]prop-2-enoxy]-2-methylphenoxy]acetate

Molecular Formula

C31H29FNNaO5

Molecular Weight

537.6 g/mol

InChI

InChI=1S/C31H30FNO5.Na/c1-23-21-28(12-13-30(23)38-22-31(34)35)37-18-14-29(26-8-10-27(32)11-9-26)25-6-4-24(5-7-25)3-2-15-33-16-19-36-20-17-33;/h4-14,21H,15-20,22H2,1H3,(H,34,35);/q;+1/p-1/b29-14+;

InChI Key

FDJYWCAHISUZAI-MAOGHAJMSA-M

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C(C2=CC=C(C=C2)C#CCN3CCOCC3)C4=CC=C(C=C4)F)OCC(=O)[O-].[Na+]

Isomeric SMILES

CC1=C(C=CC(=C1)OC/C=C(\C2=CC=C(C=C2)C#CCN3CCOCC3)/C4=CC=C(C=C4)F)OCC(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.